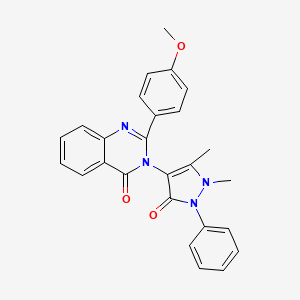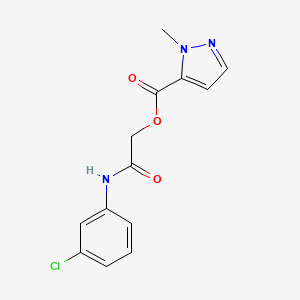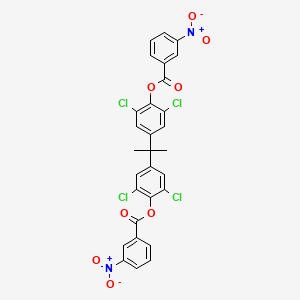![molecular formula C25H33N3O2 B10879557 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10879557.png)
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a phenoxyethanone moiety. Its chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Attachment of the Phenoxyethanone Moiety: This step involves the reaction of the intermediate compound with 4-methylphenoxyacetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4-(1-Benzylpiperidin-4-yl)piperazin-1-yl)phenyl)ethanone
- 4-(1-Benzylpiperidin-4-yl)piperazin-2-one
Uniqueness
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H33N3O2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C25H33N3O2/c1-21-7-9-24(10-8-21)30-20-25(29)28-17-15-27(16-18-28)23-11-13-26(14-12-23)19-22-5-3-2-4-6-22/h2-10,23H,11-20H2,1H3 |
InChI Key |
YFZYHQWURDAYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-N'-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide](/img/structure/B10879475.png)

![S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate](/img/structure/B10879485.png)


![2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B10879501.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-({4-methyl-3,5-bis[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10879506.png)
![methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10879509.png)
![N-[4-(benzyloxy)phenyl]-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B10879514.png)

![{2-[(2-Benzoyl-4-nitrophenyl)sulfanyl]-5-nitrophenyl}(phenyl)methanone](/img/structure/B10879528.png)
![3-(3,5-dimethoxyphenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10879531.png)
![Ethyl 2-{[({[2-(propanoylamino)phenyl]carbonyl}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10879535.png)
![1-{5-Cyano-4-[4-(diethylamino)phenyl]-2,6-dioxo-3-piperidyl}pyridinium](/img/structure/B10879542.png)
